3-Methyl-2,2-diphenylbutan-1-amine
Description
Structural Classification and General Significance of Diphenylalkylamines
3-Methyl-2,2-diphenylbutan-1-amine belongs to the broad class of diphenylalkylamines. These compounds are defined by the presence of two phenyl rings and an alkylamine chain. The nitrogen atom's lone pair of electrons makes these compounds basic and nucleophilic, properties that are fundamental to their chemical reactivity. nih.gov
The general significance of this class is substantial. Phenylalkylamines are recognized as important structural motifs in medicinal chemistry. nih.gov For instance, certain phenylalkylamines are known to act as blockers for L-type calcium channels, a crucial function in cardiovascular pharmacology. nih.gov The two phenyl rings, combined with a flexible alkyl chain, allow these molecules to adopt specific conformations to bind with biological targets like receptor sites or enzyme active sites. nih.gov The versatility and reactivity of amines make them invaluable building blocks in the synthesis of more complex molecules, including natural products and novel pharmaceuticals. ijrpr.com
Importance of Sterically Hindered Primary Amines in Synthetic Design
A defining feature of this compound is its nature as a sterically hindered primary amine. The primary amine group (-NH₂) is attached to a carbon which is, in turn, bonded to a quaternary carbon atom (C2). This quaternary center, bearing two large phenyl groups and a tert-butyl-like fragment, creates significant steric bulk around the amine's alpha-carbon.
Sterically hindered primary amines are a critical structural motif in many active pharmaceutical ingredients (APIs) and are used as specialized ligands in catalysis. nih.govacs.org The controlled bulk is a key element of synthetic design for several reasons:
Selectivity: The steric hindrance can direct the approach of reagents, leading to high regioselectivity and stereoselectivity in subsequent reactions.
Stability: The bulk can protect the amine or adjacent functional groups from unwanted reactions.
Conformational Lock: The steric crowding can lock the molecule into a specific three-dimensional shape, which is often a prerequisite for potent biological activity.
Despite their importance, the direct synthesis of primary amines with a fully substituted α-carbon center is a recognized challenge in organic chemistry. nih.govacs.org This difficulty drives the development of innovative synthetic methodologies, such as advanced catalytic processes, to access these valuable molecular architectures. mdpi.com
Overview of Research Trajectories for Complex Amine Compounds
The study of complex amines like this compound is part of a larger trend in modern chemistry focusing on the efficient construction of intricate molecular structures. ijrpr.com Current research trajectories in this area are diverse and rapidly evolving.
Key areas of investigation include:
Novel Synthetic Methods: There is a continuous effort to develop new and more efficient ways to synthesize complex amines. This includes the advancement of transition metal-catalyzed reactions, C-H functionalization, and sustainable approaches like photoredox catalysis and biocatalysis. ijrpr.comnih.govnumberanalytics.com These methods aim to build complex molecules from simpler, readily available starting materials with high precision. ijrpr.com
Medicinal Chemistry Applications: Amines are central to drug discovery. numberanalytics.com Researchers are actively exploring complex amine structures as potential therapeutics, designing them to function as highly selective receptor ligands or enzyme inhibitors for a wide range of diseases. ijrpr.com The development of new amine-based drugs for conditions like depression, allergies, and pain remains a significant goal. numberanalytics.com
Materials Science: The unique properties of amines are being harnessed in materials science for the creation of advanced polymers, sensors, and functional materials with specific electronic or optical characteristics. ijrpr.com
A major theme across these research areas is the pursuit of sustainability and efficiency. The development of one-pot reactions and catalytic systems that minimize waste and energy consumption is a high priority for the chemical industry. mdpi.comillinois.edu
Structure
3D Structure
Properties
CAS No. |
7475-70-9 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
3-methyl-2,2-diphenylbutan-1-amine |
InChI |
InChI=1S/C17H21N/c1-14(2)17(13-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13,18H2,1-2H3 |
InChI Key |
SHBOGGPYYORYMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 Methyl 2,2 Diphenylbutan 1 Amine
Reactions at the Primary Amine Functional Group
The primary amine group in 3-Methyl-2,2-diphenylbutan-1-amine is the principal site of its chemical reactivity, participating in a variety of reactions typical for primary amines, though often influenced by the significant steric hindrance imposed by the adjacent quaternary carbon bearing two phenyl groups.
Acylation and Alkylation Reactions
Acylation: The primary amine of this compound readily undergoes acylation to form amides. This reaction is a cornerstone of amine derivatization. bath.ac.uk The general reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct.
Table 1: Representative Acylation Reaction
| Reactant 1 | Reactant 2 | Product | General Conditions |
| This compound | Acetyl chloride | N-(3-methyl-2,2-diphenylbutan-1-yl)acetamide | Inert solvent, base (e.g., triethylamine) |
The steric bulk around the amine may necessitate harsher reaction conditions or the use of more reactive acylating agents to achieve high yields.
Alkylation: The alkylation of primary amines, including this compound, can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, the direct alkylation of primary amines with alkyl halides often leads to a mixture of products due to the increased nucleophilicity of the alkylated amine product. masterorganicchemistry.com This can make selective mono-alkylation challenging.
For sterically hindered amines, the reaction rate is generally slower. rsc.org Alternative methods like reductive amination, which involves the reaction of the amine with a carbonyl compound followed by reduction, can provide a more controlled route to secondary and tertiary amines. researchgate.net
Formation of Imines and Related Derivatives
The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comyoutube.comthieme-connect.de This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org
The general reaction for imine formation is as follows: R-CHO + H₂N-CH₂-C(Ph)₂-CH(CH₃)₂ ⇌ R-CH=N-CH₂-C(Ph)₂-CH(CH₃)₂ + H₂O
The significant steric hindrance of the 3-methyl-2,2-diphenylbutyl group can influence the rate and equilibrium of imine formation. While specific studies on this particular amine are scarce, research on other bulky primary amines suggests that the reaction may require longer reaction times or the use of a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. nih.gov
The formation of imines is a versatile method for creating new carbon-nitrogen bonds and serves as a gateway to further chemical transformations. nih.gov
Reactivity of the Butane (B89635) Backbone and Diphenyl Moiety
The butane backbone of this compound is generally unreactive under standard conditions. The C-H bonds of the alkane chain are typically inert to most chemical transformations unless subjected to harsh conditions such as radical reactions.
The diphenyl moiety, however, can undergo electrophilic aromatic substitution reactions. The two phenyl groups are activated towards electrophilic attack at the ortho and para positions due to the electron-donating effect of the alkyl substituent. libretexts.orglumenlearning.comyoutube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgbyjus.com
Mechanistic Studies of Chemical Transformations
Mechanistic studies provide a deeper understanding of the reaction pathways and the factors that control them. While specific mechanistic investigations for reactions of this compound are not extensively reported, the general mechanisms for the reactions of primary amines are well-established.
For example, the mechanism of imine formation involves the initial nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, followed by a series of proton transfers and the final elimination of water to form the C=N double bond. libretexts.orgyoutube.com
Mechanistic studies on the reactions of sterically hindered amines often reveal the impact of steric hindrance on reaction rates and transition state energies. mdpi.com For instance, in palladium-catalyzed reactions, the steric bulk can influence the coordination of the amine to the metal center and subsequent steps in the catalytic cycle. nih.gov
Fragmentation Pathways and Stability Considerations (e.g., reactions with electrophiles)
The stability of this compound and its derivatives is influenced by the bulky substituent. The fragmentation of this molecule upon mass spectrometry would provide insights into its structure and stability. For primary amines, a common fragmentation pathway is the alpha-cleavage, leading to the loss of an alkyl radical and the formation of a resonance-stabilized iminium cation.
In the case of this compound, the most likely alpha-cleavage would involve the loss of the isopropyl group, leading to a fragment with m/z corresponding to [CH₂=NH-CH₂-C(Ph)₂]⁺. Another possible fragmentation could involve the cleavage of the C-C bond between the two phenyl-substituted carbons.
The reaction with electrophiles, particularly at the amine nitrogen, can lead to the formation of various derivatives. The stability of these derivatives will depend on the nature of the electrophile and the resulting bond.
Derivatization for Advanced Chemical Applications
The derivatization of this compound can lead to a wide range of compounds with potential applications in various fields. For instance, the formation of amides and imines can be used to synthesize new ligands for catalysis or biologically active molecules. nih.gov
Chemical derivatization is also a common strategy in analytical chemistry to improve the chromatographic and detection properties of analytes. For example, acylation or silylation of the amine can increase its volatility for gas chromatography or introduce a chromophore for UV-Vis detection in liquid chromatography. mdpi.com While specific applications of this compound derivatives are not widely documented, the general principles of amine derivatization suggest a broad scope for creating novel and functionalized molecules.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms, their chemical environment, and the three-dimensional arrangement of the molecule.
One-dimensional ¹H and ¹³C NMR are the primary methods used to confirm the carbon skeleton and proton environments of 3-Methyl-2,2-diphenylbutan-1-amine. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted based on its structure.
The structure contains several distinct proton and carbon environments. The presence of two magnetically equivalent phenyl groups attached to a quaternary carbon (C2) simplifies certain regions of the spectra. However, the molecule is chiral, with a stereocenter at the C3 position, which can lead to magnetic non-equivalence for adjacent protons (diastereotopicity), particularly for the C1 methylene (B1212753) protons.
¹H NMR Spectroscopy: The predicted ¹H NMR spectrum would show signals corresponding to the aromatic protons of the two phenyl rings, the methine proton at C3, the diastereotopic methylene protons at C1, the amine protons, and the two methyl groups of the isopropyl moiety. The amine protons often appear as a broad singlet and their chemical shift can be concentration-dependent; they can also exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the quaternary carbon (C2), the methine (C3), the methylene (C1), and the two methyl carbons, in addition to the signals for the aromatic carbons of the diphenyl groups.
Below are the predicted NMR data based on established chemical shift principles.
Predicted ¹H and ¹³C NMR Data for this compound Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet (m) | 10H |
| Methylene (C1-H₂) | 3.10 - 3.30 | Multiplet (m) | 2H |
| Methine (C3-H) | 2.30 - 2.50 | Multiplet (m) | 1H |
| Amine (NH₂) | 1.10 - 1.50 | Broad Singlet (br s) | 2H |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (Ar-C, ipso) | 145 - 148 |
| Phenyl (Ar-C, ortho, meta, para) | 125 - 130 |
| Methylene (C1) | 50 - 55 |
| Quaternary (C2) | 48 - 52 |
| Methine (C3) | 35 - 40 |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
To unambiguously assign the predicted ¹H and ¹³C signals and to further probe the molecule's conformation, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the C3 methine proton and the protons of the two methyl groups, as well as the coupling between the C3 proton and the C1 methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, it would link the methylene proton signals to the C1 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary carbon (C2), which has no attached protons, by observing its correlation to the protons on C1, C3, and the phenyl rings.
Solid-State NMR (ssNMR): For analyzing the compound in its solid, crystalline form, ssNMR is a powerful tool. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the spatial arrangement of molecules within the crystal lattice. It can be used to study conformational polymorphisms and analyze intermolecular interactions, such as hydrogen bonding involving the primary amine group, which are critical for understanding the crystal packing and physical properties of the solid material.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Investigations
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
For this compound (C₁₇H₂₁N), the monoisotopic mass can be precisely calculated. Upon ionization, typically by Electron Ionization (EI) or a softer technique like Electrospray Ionization (ESI), the molecular ion (M⁺˙ or [M+H]⁺) is formed.
The fragmentation of this compound under EI conditions would be expected to proceed through characteristic pathways for amines and compounds with quaternary carbons and phenyl groups.
Key Predicted Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the C1-C2 bond is a characteristic fragmentation pathway for amines, but in this case, it would involve breaking a bond to a quaternary carbon, which is less favorable than other pathways.
Cleavage of the tert-Butyl Group: A prominent fragmentation would be the cleavage of the C2-C3 bond, leading to the loss of an isopropyl radical or isobutene, resulting in a stable diphenylmethyl-containing cation.
Formation of a Tropylium (B1234903) Ion: Phenyl-containing fragments can rearrange to the highly stable tropylium ion (m/z 91).
Loss of an Amino Group: Loss of the aminomethyl radical (•CH₂NH₂) could occur.
Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Identity / Origin |
|---|---|---|---|
| [M+H]⁺ | [C₁₇H₂₂N]⁺ | 240.1752 | Protonated Molecular Ion (ESI) |
| M⁺˙ | [C₁₇H₂₁N]⁺˙ | 239.1674 | Molecular Ion (EI) |
| [M-CH(CH₃)₂]⁺ | [C₁₃H₁₂N]⁺ | 182.0964 | Loss of isopropyl radical |
| [C₁₃H₁₁]⁺ | [C₁₃H₁₁]⁺ | 167.0861 | Diphenylmethyl cation (benzylic cleavage) |
Note: m/z values are for the monoisotopic mass.
Chromatographic Separation Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts and for determining its enantiomeric purity.
HPLC and UHPLC are the predominant techniques for assessing the chemical purity of non-volatile organic compounds. For an amine like this compound, reversed-phase HPLC is the most common approach.
Stationary Phase: A C18 or C8 silica-based column is typically used.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good peak shape.
Detection: A UV detector set to a wavelength where the phenyl groups absorb strongly (e.g., ~254 nm) would be suitable for detection and quantification.
UHPLC, which uses columns with smaller particle sizes (<2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.
Due to the chiral center at C3, this compound exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is crucial, and this is typically achieved using chiral chromatography. Supercritical Fluid Chromatography (SFC) is an increasingly popular technique for chiral separations due to its high efficiency, speed, and use of environmentally benign supercritical CO₂ as the main mobile phase component. chemicalbook.com
Stationary Phase: A chiral stationary phase (CSP) is required to differentiate between the two enantiomers. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support) are highly effective for separating a wide range of chiral amines.
Mobile Phase: The mobile phase typically consists of supercritical CO₂ modified with a small percentage of an alcohol co-solvent, such as methanol or ethanol. Additives like diethylamine (B46881) may be included to improve the peak shape of the basic amine analytes.
By using SFC with an appropriate CSP, the two enantiomers of this compound can be baseline resolved, allowing for accurate quantification of the enantiomeric excess of a sample. chemicalbook.com
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, primary amines like this compound can exhibit poor chromatographic behavior, including peak tailing and adsorption onto the column, due to their polarity and hydrogen-bonding capabilities. To overcome these issues and enhance volatility for GC analysis, derivatization is a crucial sample preparation step. iu.edu
The process involves reacting the primary amine with a suitable derivatizing agent to form a less polar, more volatile, and more thermally stable derivative. This chemical modification of the analyte improves chromatographic resolution, sensitivity, and peak shape. researchgate.net Several types of reagents are effective for the derivatization of primary amines.
Common Derivatization Strategies for Primary Amines:
Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amine group to form stable trifluoroacetyl derivatives. iu.edu
Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. iu.edu
Carbamate (B1207046) Formation: Alkyl chloroformates, including ethyl chloroformate (ECF) and hexyl chloroformate, react rapidly with amines to form carbamate derivatives that are well-suited for GC-MS analysis. iu.eduresearchgate.net
The selection of the derivatizing agent depends on the specific analytical requirements, such as the desired sensitivity and the presence of other functional groups in the molecule. researchgate.net For this compound, derivatization of its primary amine group would be essential for achieving reliable and reproducible results in GC-based assays.
Table 1: Derivatization Agents for GC Analysis of Primary Amines
| Derivatizing Agent | Abbreviation | Derivative Formed | Purpose |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative | Increases volatility and thermal stability. iu.edu |
| Ethyl Chloroformate | ECF | Ethyl carbamate derivative | Improves chromatographic peak shape and allows for sensitive detection. researchgate.net |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl derivative | Creates a stable, volatile derivative suitable for GC-MS. iu.edu |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the exact location of each atom in the crystal lattice. researchgate.net
For this compound, which possesses a chiral center at the carbon atom bonded to the amine group, X-ray crystallography could provide:
Unambiguous determination of the R or S configuration at the chiral center.
Precise measurements of the C-C, C-N, and C-H bond lengths and the angles between them.
Detailed insight into the conformation of the molecule in the solid state, including the orientation of the two phenyl groups and the isobutyl group.
Information on intermolecular interactions , such as hydrogen bonding involving the amine group, which dictates the crystal packing. researchgate.net
While specific crystallographic data for this compound is not available in the reviewed literature, the application of this technique would be essential for its complete solid-state characterization.
Table 2: Information Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Absolute Configuration | Determines the R/S configuration of chiral centers. |
| Bond Lengths | Provides precise distances between bonded atoms (e.g., C-C, C-N). |
| Bond Angles | Measures the angles formed by three connected atoms. |
| Molecular Conformation | Reveals the 3D shape and orientation of the molecule. |
| Intermolecular Interactions | Identifies forces like hydrogen bonding that govern crystal packing. researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular fingerprint. masterorganicchemistry.com
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features: the primary amine (-NH2), the aromatic phenyl rings, and the aliphatic alkyl portions (methyl and methylene groups).
Key Expected IR Absorption Bands:
N-H Stretching: Primary amines typically show two medium-intensity absorption bands in the 3500-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.com
C-H Stretching (Aromatic): The C-H bonds on the two phenyl rings would produce sharp absorption bands at wavenumbers just above 3000 cm⁻¹. masterorganicchemistry.com
C-H Stretching (Aliphatic): The C-H bonds of the methyl and methylene groups would result in strong absorption bands in the region just below 3000 cm⁻¹, typically between 2960 and 2850 cm⁻¹. wpmucdn.com
N-H Bending: The scissoring vibration of the primary amine group usually appears as a broad or sharp band in the range of 1650-1580 cm⁻¹. wpmucdn.com
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the phenyl rings typically give rise to one or more sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected to appear in the fingerprint region, generally between 1250 and 1020 cm⁻¹.
By analyzing the positions, intensities, and shapes of these absorption bands, IR spectroscopy provides a rapid and effective method for confirming the presence of the key functional groups within the this compound structure.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3200 (two bands) | Medium |
| Aromatic C-H | C-H Stretch | > 3000 | Sharp, Medium |
| Aliphatic C-H | C-H Stretch | < 3000 (e.g., 2960-2850) | Strong |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium to Broad |
| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Medium, Sharp |
| Alkyl C-H | C-H Bend | 1470 - 1365 | Medium |
Theoretical and Computational Investigations of 3 Methyl 2,2 Diphenylbutan 1 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of molecules like 3-Methyl-2,2-diphenylbutan-1-amine. researchgate.net DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular properties. scirp.org These calculations can determine key energetic and electronic properties, including total energy, frontier molecular orbital (HOMO-LUMO) energies, and charge distribution.
A typical output from a DFT calculation on a molecule analogous to this compound would provide the following types of data:
| Calculated Property | Illustrative Value | Significance |
| Total Energy | -850.123 Hartrees | Represents the total electronic energy of the molecule at its optimized geometry. |
| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy, related to the molecule's ability to donate electrons. |
| LUMO Energy | 1.5 eV | Lowest Unoccupied Molecular Orbital energy, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicates the electronic excitability and chemical reactivity of the molecule. |
| Dipole Moment | 1.8 Debye | A measure of the overall polarity of the molecule, arising from asymmetric charge distribution. |
Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules. They are not experimental values for this compound.
Conformational Analysis and Potential Energy Landscapes
The conformational flexibility of this compound is a critical aspect of its chemistry, governing its shape, reactivity, and interactions with other molecules. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformations.
The primary drivers of conformational preference in this molecule are the steric interactions between the bulky groups. The two phenyl groups and the tert-butyl-like fragment (3-methylbutan) are attached to the same quaternary carbon, leading to significant steric hindrance. This crowding influences the rotational barriers around the C-C and C-N bonds.
Conformational analysis can be performed using computational methods that systematically rotate bonds and calculate the energy of the resulting geometries. This allows for the mapping of the potential energy landscape and the identification of the most stable conformers. The relative energies of these conformers can be used to determine their populations at a given temperature. It is expected that the lowest energy conformers will arrange the bulky substituents in a way that minimizes steric clash, likely through staggered arrangements.
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions
Molecular modeling and, in particular, molecular dynamics (MD) simulations, offer a way to study the behavior of molecules over time, including their interactions with other molecules. mdpi.com For this compound, MD simulations can provide insights into how it interacts with solvents, other molecules of its own kind (self-assembly), or biological macromolecules.
The primary intermolecular interactions expected for this molecule include:
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, forming hydrogen bonds with suitable acceptors like water or other protic solvents. makingmolecules.com
π-π Stacking: The phenyl rings can interact with other aromatic systems through π-π stacking interactions.
CH-π Interactions: The C-H bonds of the alkyl part or the phenyl rings can interact with the π-systems of other molecules.
MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding another atom at a certain distance from a reference atom, providing a picture of the local molecular environment. researchgate.net These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is crucial for obtaining accurate results.
Research Applications of 3 Methyl 2,2 Diphenylbutan 1 Amine and Its Analogs in Organic Synthesis
Role as a Chiral Building Block in Complex Molecular Architectures
Chiral amines are crucial components in the synthesis of a vast array of biologically active compounds and complex natural products. scholaris.catcichemicals.com The stereochemistry of these amines is often critical for the desired biological function. 3-Methyl-2,2-diphenylbutan-1-amine, available in its enantiomerically pure forms, serves as a chiral building block, providing a foundation for the introduction of chirality into a target molecule. tcichemicals.com The primary amine group allows for a variety of chemical transformations, while the quaternary carbon center bearing two phenyl groups and a tert-butyl-like group provides significant steric bulk, which can influence the stereochemical outcome of subsequent reactions.
The utility of chiral amines as building blocks is a cornerstone of asymmetric synthesis. nih.gov These compounds can be derived from the "chiral pool," which includes naturally occurring substances like amino acids and terpenes, or they can be synthesized through asymmetric methods. nih.govresearchgate.net The incorporation of a chiral amine fragment like this compound into a larger molecule is a common strategy to control its three-dimensional structure.
While specific examples of the direct incorporation of this compound into large, complex molecular architectures are not extensively documented in readily available literature, its structural motifs are present in various synthetic targets. The general principle involves utilizing the amine functionality for coupling reactions, such as amide bond formation or reductive amination, to append the chiral fragment to a larger molecular framework. The bulky diphenylmethyl group can then direct the stereochemistry of reactions at other sites within the molecule.
Precursor for Chiral Ligands and Catalysts in Asymmetric Transformations
A significant application of chiral amines is their use as precursors for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. nih.govnih.gov Chiral phosphine (B1218219) ligands, in particular, have proven to be highly effective in a wide range of transformations, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govresearchgate.net The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand.
The synthesis of chiral phosphine ligands often involves the reaction of a chiral amine with a phosphine-containing electrophile. For instance, chiral β-aminophosphines can be synthesized from optically pure amino alcohols via nucleophilic ring-opening of derived sulfamidates. scholaris.ca this compound, with its primary amine group, is a suitable starting material for the preparation of novel phosphine ligands. The general synthetic approach would involve the reaction of the amine with a suitable phosphine precursor, such as a chlorophosphine, to form a P,N-ligand.
The steric and electronic properties of the resulting ligand, influenced by the bulky diphenyl and isobutyl groups of the amine backbone, would play a crucial role in determining the efficiency and enantioselectivity of the catalyzed reaction. Although specific ligands derived from this compound are not prominently featured in the literature, the development of new chiral ligands is an active area of research, and this amine represents a potential candidate for creating novel catalytic systems.
Table 1: Examples of Chiral Phosphine Ligand Classes and Their Applications
| Ligand Class | Precursor Type | Typical Asymmetric Reaction |
| P-Chiral Phosphines | Phosphine-boranes | Asymmetric Hydrogenation |
| Diphosphine Ligands | Chiral diols, diamines | Asymmetric Allylic Alkylation |
| β-Aminophosphines | Chiral amino alcohols | Various transition-metal catalyzed reactions |
This table illustrates the general classes of chiral phosphine ligands and their precursors, highlighting the potential for synthesizing new ligands from chiral amines like this compound.
Intermediate in the Synthesis of Advanced Organic Compounds
Chiral amines are frequently employed as key intermediates in the multi-step synthesis of pharmaceuticals and other advanced organic compounds. A notable example involving a close analog of the title compound is the synthesis of Repaglinide, an oral antidiabetic drug. The compound (R)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine serves as a crucial intermediate in the synthesis of Repaglinide. pharmaffiliates.comresearchgate.net
The synthesis of this intermediate has been reported to proceed through various routes, often starting from o-fluorobenzaldehyde or o-fluorobenzonitrile. researchgate.net One reported pathway involves a Grignard reaction, oxidation, piperidine (B6355638) substitution, oximation, and subsequent reduction. researchgate.net An improved, more environmentally friendly method for the final reduction step utilizes catalytic hydrogenation, achieving a high yield of 95.5%. researchgate.net
The structural similarity between this Repaglinide intermediate and this compound underscores the potential of this class of chiral amines as valuable intermediates in medicinal chemistry and drug discovery. The presence of the chiral butan-1-amine core is a key feature for the biological activity of the final drug molecule.
Table 2: Synthesis of a Repaglinide Intermediate
| Step | Reactants | Product | Key Transformation |
| 1 | o-Fluorobenzaldehyde, Isobutylmagnesium bromide | 1-(o-Fluorophenyl)-3-methylbutan-1-ol | Grignard Reaction |
| 2 | 1-(o-Fluorophenyl)-3-methylbutan-1-ol | 1-(o-Fluorophenyl)-3-methylbutan-1-one | Oxidation |
| 3 | 1-(o-Fluorophenyl)-3-methylbutan-1-one, Piperidine | 1-(2-(Piperidin-1-yl)phenyl)-3-methylbutan-1-one | Nucleophilic Aromatic Substitution |
| 4 | 1-(2-(Piperidin-1-yl)phenyl)-3-methylbutan-1-one, Hydroxylamine | 1-(2-(Piperidin-1-yl)phenyl)-3-methylbutan-1-one oxime | Oximation |
| 5 | 1-(2-(Piperidin-1-yl)phenyl)-3-methylbutan-1-one oxime | (R)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine | Asymmetric Reduction |
This table outlines a synthetic sequence for a key intermediate of Repaglinide, demonstrating the role of a chiral amine analog.
Exploration in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Chiral molecules can self-assemble into highly ordered supramolecular structures with unique properties and functions. The self-assembly of chiral peptides, for instance, can lead to the formation of nanomaterials like nanohelices and nanotubes. nih.gov
Derivatives of diphenylamine (B1679370) are known to have applications as antioxidants and dye precursors, and their structural properties can influence their biological interactions. researchgate.net The self-assembly of diphenylalanine, a dipeptide containing two phenyl groups, has been studied extensively, revealing that the chirality of the monomers dictates the morphology and properties of the resulting nanotubes. chemsrc.com These peptide nanotubes can exhibit interesting photoelectronic properties. chemsrc.com
While the supramolecular chemistry of this compound itself has not been a major focus of research, its structural features suggest potential for interesting self-assembly behavior. The presence of two phenyl groups allows for π-π stacking interactions, while the amine group can participate in hydrogen bonding. The chirality of the molecule could direct the formation of helical or other chiral supramolecular aggregates. The study of the self-assembly of this and related chiral amines could lead to the development of new chiral materials with applications in catalysis, sensing, and materials science.
Future Perspectives and Unexplored Research Avenues for 3 Methyl 2,2 Diphenylbutan 1 Amine
Development of Novel and Green Synthetic Routes
Currently, specific, high-yield, and environmentally benign synthetic methods for 3-Methyl-2,2-diphenylbutan-1-amine are not well-documented. Future research could focus on developing novel synthetic strategies that are both efficient and adhere to the principles of green chemistry.
One promising avenue is the exploration of catalytic asymmetric hydrogenation . This method is a powerful tool for producing chiral amines with high atom economy and minimal waste. mnstate.edunih.gov The development of a suitable chiral catalyst could enable the enantioselective synthesis of this compound, which would be crucial for its potential applications in pharmaceuticals or as a chiral auxiliary.
Another area for investigation is reductive amination . This common method for amine synthesis could be optimized for this compound. mnstate.edu Research could focus on identifying green reducing agents and solvent systems, such as using catalytic hydrogenation with molecular hydrogen, to replace less environmentally friendly reagents. unibo.it The use of solvent-free or green solvent conditions, such as in glycerol, PEG-200, or water, could significantly improve the environmental footprint of its synthesis. rsc.org
Furthermore, the development of one-pot multicomponent reactions could offer an efficient and atom-economical route to this compound and its derivatives. rsc.org These reactions, where multiple starting materials react in a single step to form a complex product, align well with the goals of sustainable chemistry by reducing the number of synthetic steps, solvent usage, and purification processes.
Advanced Functionalization and Derivatization Strategies
The future of this compound also lies in its potential for creating a diverse library of derivatives with unique properties. Advanced functionalization strategies could unlock new applications for this scaffold.
The primary amine group offers a reactive handle for a wide range of chemical transformations. N-alkylation and N-acylation are fundamental reactions that can be used to introduce various functional groups, potentially altering the molecule's physical, chemical, and biological properties. libretexts.org Research into selective and efficient methods for these transformations would be highly valuable.
Given the steric hindrance around the amine, exploring C-H functionalization of the phenyl rings or the butyl chain presents an exciting challenge. Modern catalytic methods could enable the direct introduction of new substituents, bypassing the need for pre-functionalized starting materials and offering more direct routes to novel derivatives.
The development of chiral derivatives is another key area. If an enantiomerically pure form of this compound can be synthesized, it could serve as a chiral auxiliary to control the stereochemistry of other reactions, a common application for chiral amines. sigmaaldrich.com
Expanded Applications in Emerging Chemical Fields
While specific applications for this compound are not currently reported, its structural features suggest potential uses in several emerging fields.
The presence of two phenyl groups and a chiral center (if synthesized enantioselectively) makes it a candidate for applications in materials science . Its derivatives could be explored as components of novel polymers, liquid crystals, or as ligands for the synthesis of metal-organic frameworks (MOFs).
In the field of catalysis , derivatives of this compound could be designed as ligands for transition metal catalysts. The steric and electronic properties of the molecule could be tuned to influence the activity and selectivity of catalytic transformations, such as in asymmetric synthesis.
Furthermore, the amine functionality suggests potential applications in the pharmaceutical and agrochemical industries . While no biological activity has been reported, its structural similarity to other biologically active amines warrants screening for various therapeutic or pesticidal activities.
Integration with Sustainable Chemistry Principles
A forward-looking research program on this compound must be intrinsically linked with the principles of sustainable chemistry. This involves a holistic approach that considers the entire lifecycle of the chemical.
A key aspect is the use of renewable feedstocks as starting materials for its synthesis. Investigating biosynthetic pathways or utilizing bio-based platform chemicals could significantly enhance its sustainability profile.
Finally, a thorough lifecycle assessment should be considered for any developed synthetic route or application. This would involve evaluating the environmental impact from cradle to grave, ensuring that the development of this chemical contributes positively to a more sustainable chemical industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
